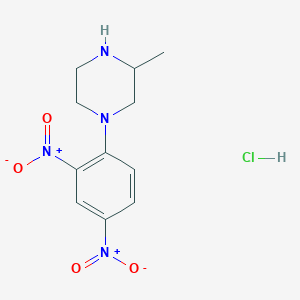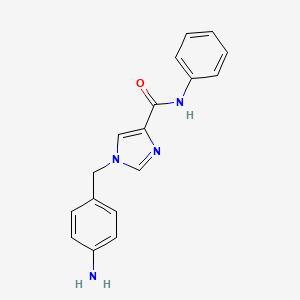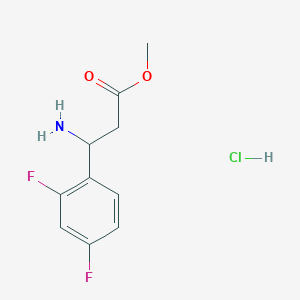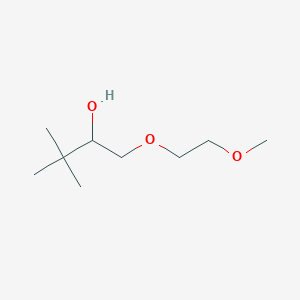
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol
Vue d'ensemble
Description
“1-Ethoxy-2-(2-methoxyethoxy)ethane” also known as “Diethylene glycol ethyl methyl ether” is a compound with the molecular formula C7H16O3 . It is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid .
Molecular Structure Analysis
The molecular structure of “1-Ethoxy-2-(2-methoxyethoxy)ethane” is available on ChemSpider . It has a molecular formula of C7H16O3 and a monoisotopic mass of 148.109940 Da .
Physical And Chemical Properties Analysis
“1-Ethoxy-2-(2-methoxyethoxy)ethane” has a molecular weight of 148.2 and is a liquid at room temperature .
Applications De Recherche Scientifique
Dynamics in Plastic Crystalline Phases
The study by Carignani et al. (2018) explores the dynamics of dimethylbutanols, including 3,3-dimethylbutan-2-ol, in plastic crystalline phases. This research provides valuable insights into the solid-state polymorphism of these compounds, offering potential applications in material science, particularly in the development of novel materials with unique polymorphic and dynamic properties (Carignani et al., 2018).
Thermal Decomposition Kinetics
Flowers, Parker, and Voisey (1970) investigated the kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which sheds light on the thermal stability and decomposition pathways of similar compounds. Understanding these kinetics is crucial for applications in thermal processing and stability assessment of materials (Flowers, Parker, & Voisey, 1970).
Catalysis and Reaction Mechanisms
Johnson and Stimson (1968) described the catalytic decomposition of 2,3-dimethylbutan-2-ol with hydrogen bromide, providing insights into catalysis and reaction mechanisms relevant to organic synthesis and industrial chemistry processes (Johnson & Stimson, 1968).
Phase Transitions in Aqueous Solutions
Lutz et al. (2007) studied the phase transitions in water of copolymers involving 2-(2-methoxyethoxy)ethyl methacrylate. This research is pertinent to understanding the behavior of polymers in solution, which is essential for the development of smart materials and drug delivery systems (Lutz et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-9(2,3)8(10)7-12-6-5-11-4/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQZPHRJFAEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COCCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)
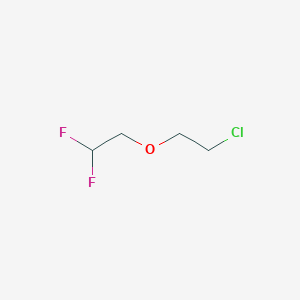
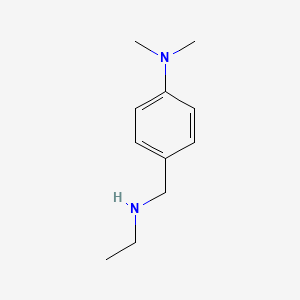
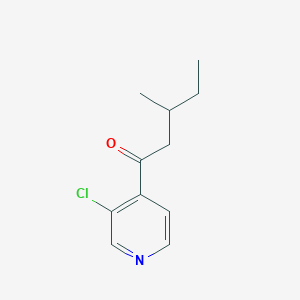
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)
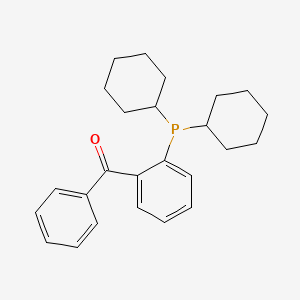
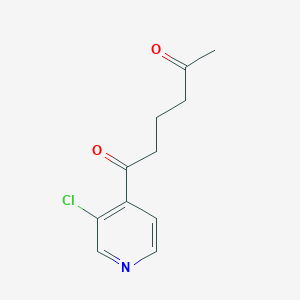
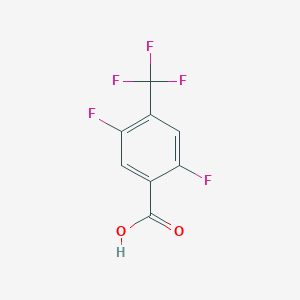
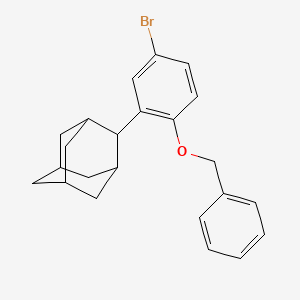
![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)
